2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide
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Overview
Description
2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a chlorobenzenesulfonyl group and a fluoro-methylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Sulfonylation: The pyridazinone core is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Acetamide Formation: The final step involves the acylation of the sulfonylated pyridazinone with 4-fluoro-3-methylphenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the sulfonyl chloride.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in research to understand its interaction with biological systems and its potential effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups are crucial for binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substitutions can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S/c1-12-10-14(4-7-16(12)21)22-17(25)11-24-19(26)9-8-18(23-24)29(27,28)15-5-2-13(20)3-6-15/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANPVSBOSSKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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